2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methylphenyl)methyl]acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted with an 8-bromo group and a 4-oxo moiety. The acetamide side chain is linked to a 4-methylbenzyl group, which may enhance lipophilicity and influence target binding.
Properties
IUPAC Name |
2-(8-bromo-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2/c1-12-2-4-13(5-3-12)9-22-17(26)10-25-11-23-18-15-8-14(21)6-7-16(15)24-19(18)20(25)27/h2-8,11,24H,9-10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCSWYXXGHBPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole nucleus, bromination, and subsequent functionalization to introduce the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the bromine and acetamide sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the bromine or acetamide sites .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular weight of 425.3 and the molecular formula . The presence of a bromine atom in the compound distinguishes it from similar molecules and can significantly influence its reactivity, binding affinity, and overall biological activity. The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Potential Applications
Due to the limited information available specifically on 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methylphenyl)methyl]acetamide, applications can only be suggested based on the properties of similar compounds and its structure:
- As a Building Block in Organic Synthesis: The brominated indole moiety can be a key site for further chemical modifications and derivatization.
- Pharmaceutical Research: The pyrimidoindole core could influence the compound’s overall activity and selectivity in interaction with molecular targets such as enzymes or receptors. Many bromo-organic compounds have biological activities and serve as building blocks for synthesizing more complex structures with potential pharmaceutical applications.
- Agrochemicals: Similar compounds may be useful in the synthesis of new agrochemicals.
Related Compounds
- 2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)acetamide
- 2-(8-chloro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)acetamide
Mechanism of Action
The mechanism of action of 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidoindole Derivatives
Key Observations :
- Side Chain Diversity : The 4-methylbenzyl group in the target compound contrasts with fluorophenyl or chlorophenyl groups in analogs, which could modulate solubility and metabolic stability .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- C=O Stretching : The target compound’s 4-oxo group likely exhibits IR absorption near 1650–1670 cm⁻¹, consistent with analogs .
- Aromatic Proton Signals : Similar δ 7.0–8.0 ppm ranges in ¹H-NMR suggest comparable electronic environments across derivatives .
Research Findings and Implications
Synthetic Flexibility : The pyrimidoindole core allows diverse substitutions, enabling optimization of pharmacokinetic properties (e.g., bromo for increased binding affinity, methylbenzyl for lipophilicity) .
Halogen Effects : Bromine at the 8-position may improve target engagement via halogen bonding, as seen in brominated sulfonamides () .
Biological Activity
The compound 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 364.24 g/mol. The structure features a brominated indole and a pyrimidoindole moiety, which contribute to its unique properties.
Synthesis
The synthesis typically involves several steps:
- Bromination of an indole derivative.
- Cyclization to form the pyrimidoindole core.
- Acylation with a substituted acetamide to yield the target compound.
These steps require careful control of reaction conditions to optimize yield and purity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, related pyrimidoindole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors. The concentrations at which these compounds exhibit half-maximal inhibitory concentration (IC50) values are often in the low micromolar range .
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : The brominated indole moiety may interact with specific kinase pathways involved in cell proliferation and survival.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptosis in cancer cells, potentially through the activation of pro-apoptotic pathways .
Comparative Biological Activity
A comparative analysis with similar compounds reveals that the presence of the bromine atom enhances biological activity by increasing binding affinity to target proteins. This unique feature distinguishes it from other derivatives and enhances its potential as a therapeutic agent .
Study 1: In vitro Anticancer Activity
A study evaluated the cytotoxic effects of various pyrimidoindole derivatives on human cancer cell lines. The results indicated that this compound demonstrated significant cytotoxicity against leukemia cells at concentrations as low as 0.5 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MV4-11 | 0.3 |
| Compound B | MOLM13 | 1.2 |
| Target Compound | K562 | 0.5 |
Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that treatment with this compound resulted in downregulation of key survival proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax. Western blot analysis confirmed these findings, indicating a shift in the apoptotic balance favoring cell death .
Q & A
Q. What are the recommended methods for synthesizing 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methylphenyl)methyl]acetamide, and how can reaction yields be optimized?
Answer: Synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:
- Bromination : Introducing the bromo substituent at the 8-position of the pyrimidoindole core using N-bromosuccinimide (NBS) under controlled conditions .
- Amide Coupling : Reacting the activated pyrimidoindole intermediate with N-[(4-methylphenyl)methyl]acetamide via a coupling agent (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
To optimize yields: - Monitor reaction progress via TLC or HPLC.
- Adjust stoichiometry of reagents (e.g., 1.2 equivalents of NBS for complete bromination) .
Q. How should researchers characterize the structural integrity of this compound?
Answer: Employ a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Confirm regiochemistry of the bromo group (¹H NMR: δ 7.8–8.2 ppm for aromatic protons; ¹³C NMR: ~180 ppm for the 4-oxo group) .
- HRMS : Validate molecular weight (e.g., observed [M+H]+ m/z = calculated ± 0.002 Da) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects, if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers identify the biological targets of this compound and design assays to validate its mechanism of action?
Answer:
- Target Prediction : Use computational tools (e.g., molecular docking with AutoDock Vina) to screen against kinases or apoptosis regulators (e.g., Bcl-2/Mcl-1) based on structural analogs .
- In Vitro Assays :
- Control Experiments : Include structurally related but inactive analogs to confirm specificity .
Q. What strategies are effective for analyzing contradictory data between in vitro activity and in vivo pharmacokinetics?
Answer: Contradictions often arise from poor solubility or metabolic instability. Address via:
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoparticle formulations .
- Metabolic Profiling : Incubate with liver microsomes (human/rodent) to identify degradation hotspots (e.g., esterase-sensitive acetamide groups) .
- SAR Studies : Systematically modify substituents (e.g., replace bromo with chloro or methyl groups) to balance potency and bioavailability .
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for related targets?
Answer:
- Core Modifications : Vary the pyrimidoindole scaffold (e.g., replace oxo with thio or amino groups) to alter hydrogen-bonding interactions .
- Substituent Effects : Test derivatives with halogen (Br, Cl) or electron-donating groups (e.g., methyl, methoxy) on the benzylacetamide moiety to probe steric and electronic requirements .
- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate substituent properties (logP, polar surface area) with activity .
Q. What analytical methods are recommended for detecting and quantifying degradation products under stress conditions?
Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative conditions (3% H₂O₂) .
- HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) coupled with high-resolution mass spectrometry to identify degradation products (e.g., de-brominated or hydrolyzed species) .
- Stability Indicating Methods : Validate specificity, accuracy, and precision per ICH Q2(R1) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
